Cas no 2171302-13-7 (3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

3-シクロプロピル-3-(2R)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ペンタンアミドブタン酸は、高度に特異的な構造を持つ保護アミノ酸誘導体です。フルオレニルメトキシカルボニル(Fmoc)基を有するため、固相ペプチド合成(SPPS)において優れた保護基として機能します。シクロプロピル基と立体選択的な(R)-配置が分子の剛性を高め、ペプチド鎖の立体配座制御に寄与します。カルボキシル基とアミド基を併せ持つ両性イオン性は、生体適合性材料や医薬品中間体としての応用可能性を示唆しています。特に、非天然アミノ酸導入や構造活性相関研究における精密合成ツールとしての有用性が期待されます。

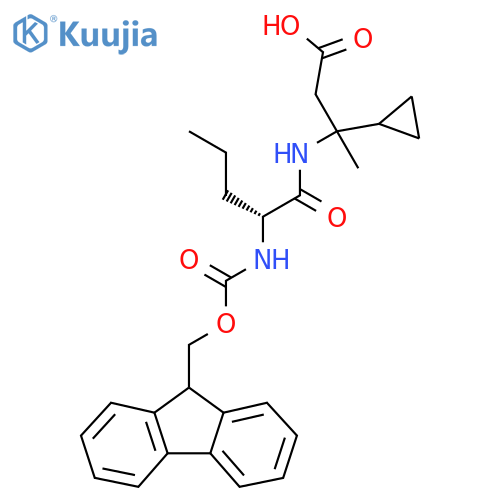

2171302-13-7 structure

商品名:3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid

- 2171302-13-7

- EN300-1500447

- 3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid

-

- インチ: 1S/C27H32N2O5/c1-3-8-23(25(32)29-27(2,15-24(30)31)17-13-14-17)28-26(33)34-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23H,3,8,13-16H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)/t23-,27?/m1/s1

- InChIKey: ROKDXUNNSUVTLL-BRIWLPCBSA-N

- ほほえんだ: OC(CC(C)(C1CC1)NC([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 11

- 複雑さ: 731

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 105Ų

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1500447-5000mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-50mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-500mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-250mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-2500mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-1.0g |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1500447-100mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-1000mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1500447-10000mg |

3-cyclopropyl-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |

2171302-13-7 | 10000mg |

$14487.0 | 2023-09-27 |

3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2171302-13-7 (3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬